Roemerine is an alkaloid found in various Papaver species, most notably Papaver rhoeas (common poppy) []. Scientific research is investigating its potential as an antimicrobial agent, with studies focusing on its ability to combat various bacteria and fungi.
It's important to note that further research is needed to determine the effectiveness of roemerine against a broader range of bacteria and to understand its potential toxicity in humans [].
While research on roemerine's antimicrobial properties is ongoing, there are limited studies exploring its potential applications in other scientific fields. Some studies have investigated its role in:
Roemerine is an aporphine alkaloid primarily isolated from the rattan stem of Fibraurea recisa. It has garnered attention for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C₁₈H₁₇NO₂ and is characterized by its unique isoquinoline structure, which contributes to its pharmacological properties .
Roemerine exhibits a broad spectrum of biological activities, including:
The synthesis of roemerine can be achieved through several methods:
Roemerine's applications span several fields:
Studies have demonstrated that roemerine interacts with P-glycoprotein, which is involved in drug transport across cell membranes. This interaction may influence the pharmacokinetics and bioavailability of other therapeutic agents when co-administered with roemerine . Additionally, its selectivity for certain receptor subtypes suggests potential for targeted therapies with reduced side effects compared to non-selective agents.
Roemerine shares structural and functional similarities with several other aporphine alkaloids. Below is a comparison highlighting its uniqueness:
Compound Name | Source Organism | Biological Activity | Unique Features |
---|---|---|---|
Nuciferine | Nymphaea caerulea | Antagonist at serotonin receptors | Less potent than roemerine at 5-HT2A |
Berberine | Coptis chinensis | Antimicrobial, anti-inflammatory | Broader antimicrobial spectrum |
Papaverine | Papaver somniferum | Smooth muscle relaxant | Primarily acts on smooth muscle |
(-)-Roemerine | Annona senegalensis | Reverses multidrug resistance | Specific activity against resistant cells |
Roemerine's unique structural orientation allows it to exhibit higher selectivity and potency at specific receptor sites compared to these similar compounds, making it a promising candidate for further research and therapeutic development .
Roemerine demonstrates significant neuropharmacological activity through multiple mechanisms involving brain-derived neurotrophic factor expression and serotonergic system modulation. The compound exhibits potent neuroactive properties that contribute to its therapeutic potential in neurological and psychiatric disorders.
Brain-Derived Neurotrophic Factor Expression Enhancement
Roemerine significantly increases intracellular brain-derived neurotrophic factor protein expression in neuronal cells, demonstrating its neurotropic properties [1]. In SH-SY5Y neuroblastoma cells, roemerine at 10 μM concentration effectively elevated brain-derived neurotrophic factor levels after 48 hours of treatment. This enhancement of brain-derived neurotrophic factor expression represents a crucial mechanism underlying the compound's potential antidepressant-like effects [1].
The neurotropic activity of roemerine parallels that of established antidepressants, which typically increase brain-derived neurotrophic factor expression in hippocampal and cortical regions [2]. Brain-derived neurotrophic factor serves as a key transducer linking antidepressant drug action to neuroplastic changes that result in symptom improvement [2]. The compound's ability to stimulate brain-derived neurotrophic factor expression suggests its potential utility in treating depression and other mood disorders where neuroplasticity is impaired.
Serotonergic System Modulation
Roemerine demonstrates profound effects on serotonergic neurotransmission through multiple pathways. The compound increases intercellular serotonin levels in SH-SY5Y cells at 10 μM concentration, indicating enhanced serotonergic activity [1]. This elevation in serotonin levels contributes to the compound's neuropharmacological profile and potential therapeutic applications in mood disorders.
The relationship between brain-derived neurotrophic factor and serotonergic systems is well-established, with brain-derived neurotrophic factor promoting serotonergic neuron development and function [3]. Roemerine's dual action on both systems suggests a synergistic mechanism that may enhance therapeutic efficacy. The compound's effects on serotonergic pathways complement its brain-derived neurotrophic factor-enhancing properties, creating a comprehensive neuropharmacological profile.
Glutamatergic System Interactions
Gas chromatography-mass spectrometry metabolomics studies revealed that roemerine significantly impacts the alanine-aspartate-glutamate pathway in both cell lysate and cultured medium [1]. This glutamatergic system modulation represents an additional mechanism contributing to the compound's neuropharmacological effects. The glutamatergic system plays crucial roles in synaptic plasticity, learning, and memory, making roemerine's effects on this pathway particularly relevant for neurological applications.
The compound's influence on glutamatergic pathways complements its serotonergic effects, as these neurotransmitter systems interact extensively in brain function. The modulation of both systems by roemerine suggests a broad spectrum of neuropharmacological activity that may contribute to its therapeutic potential in various neurological conditions.
Table 1: Neuropharmacological Effects and Brain-Derived Neurotrophic Factor/Serotonin Modulation
Parameter | Measurement | Effect | Reference |
---|---|---|---|
Brain-Derived Neurotrophic Factor Protein Expression | Increased intracellular brain-derived neurotrophic factor | Upregulated | Munusamy et al., 2020 |
Intracellular Serotonin Level | Increased intercellular serotonin | Upregulated | Munusamy et al., 2020 |
Glutamate Pathway Impact | High impact on pathway | Modulated | Munusamy et al., 2020 |
Alanine-Aspartate-Glutamate Pathway | High impact in cell lysate and medium | Significantly affected | Munusamy et al., 2020 |
Concentration Used | 10 μM | Effective concentration | Munusamy et al., 2020 |
Cell Line | SH-SY5Y | Neuroblastoma cell line | Munusamy et al., 2020 |
Incubation Time | 48 hours | Standard treatment duration | Munusamy et al., 2020 |
Serotonin Receptor Subtype Binding Characteristics
Roemerine exhibits high affinity and selectivity for specific serotonin receptor subtypes, particularly demonstrating potent antagonist activity at serotonin 2A and serotonin 2C receptors [4] [5]. The R-enantiomer of roemerine shows superior binding affinity compared to the S-enantiomer, with pKb values of 7.97 ± 0.18 and 7.82 ± 0.08 for serotonin 2A and serotonin 2C receptors, respectively [4].
The compound demonstrates remarkable selectivity for serotonin 2A receptors, with 20- to 400-fold selectivity over serotonin 1A, dopamine D1, and dopamine D2 receptors [5]. This selectivity profile is particularly advantageous for therapeutic applications, as it reduces the likelihood of off-target effects while maintaining potent activity at the desired receptor sites.
Stereochemical Considerations in Receptor Binding
The stereochemistry of roemerine significantly influences its receptor binding properties. R-roemerine exhibits 4- and 5-fold stereoselectivity compared to S-roemerine at serotonin 2A and serotonin 2C receptor subtypes, respectively [4]. This stereoselectivity is attributed to stronger hydrogen bonding and dipole-dipole interactions between R-roemerine and key residues in the serotonin 2A receptor binding site [5].
The presence of a methylenedioxy substituent at positions C1 and C2 in the A ring appears to favor the action of the R-enantiomer at serotonin 2A and serotonin 2C receptors [4]. This structural feature contributes to the compound's selectivity and potency, making it a valuable pharmacological tool for studying serotonin receptor function.
Receptor Selectivity and Therapeutic Implications
Roemerine's selectivity profile extends beyond serotonin receptors to include moderate activity at adrenergic α1 receptor subtypes [4]. The compound shows preferential binding to α1D receptors with a pKb value of 7.34 ± 0.15, demonstrating 6- to 7-fold selectivity compared to α1A and α1B receptors [4]. This dual activity at serotonin and adrenergic receptors may contribute to its therapeutic potential in conditions involving both neurotransmitter systems.
The selective serotonin 2A receptor antagonism exhibited by roemerine has significant therapeutic implications. Serotonin 2A receptor blockade is a useful therapeutic approach for various disorders, including schizophrenia, insomnia, and ischemic heart disease [5]. The compound's high selectivity and potency make it a promising candidate for development as a therapeutic agent targeting these conditions.
Table 2: Serotonin Receptor Binding and Selectivity Profiles
Receptor Subtype | R-Roemerine pKb | R-Roemerine Ki (nM) | S-Roemerine pKb | S-Roemerine Ki (nM) | Selectivity 5-HT2A |
---|---|---|---|---|---|
5-HT2A | 7.97 ± 0.18 | 10.8 | 7.37 ± 0.10 | 42.9 | Reference |
5-HT2B | 7.08 ± 0.43 | 84.0 | 7.03 ± 0.33 | 92.7 | 8-fold lower |
5-HT2C | 7.82 ± 0.08 | 15.1 | 7.12 ± 0.13 | 76.9 | 1.4-fold lower |
5-HT1A | Not specified | Not specified | Not specified | Not specified | 20-400 fold selective |
D1 | Not specified | Not specified | Not specified | Not specified | 20-400 fold selective |
D2 | Not specified | Not specified | Not specified | Not specified | 20-400 fold selective |
α1A | 6.47 ± 0.08 | 338 | 7.07 ± 0.01 | 86.0 | Not applicable |
α1B | 6.57 ± 0.05 | 266 | 6.81 ± 0.03 | 154 | Not applicable |
α1D | 7.34 ± 0.15 | 46.0 | 7.04 ± 0.07 | 92.2 | Not applicable |
Roemerine exhibits broad-spectrum antimicrobial activity against various pathogenic microorganisms, demonstrating particular efficacy against Gram-positive bacteria and certain fungal species. The compound's antimicrobial mechanisms involve membrane permeabilization and interference with essential cellular processes.
Membrane Permeabilization and Bacterial Killing
Roemerine demonstrates potent antimicrobial activity against Gram-positive bacteria through membrane permeabilization mechanisms [6]. The compound increases cell membrane permeability in a concentration-dependent manner, leading to bacterial cell death. In Staphylococcus aureus ATCC29213, roemerine at concentrations of 32, 64, and 128 μg/mL progressively increased membrane permeability, as evidenced by increased propidium iodide uptake and decreased SYTO 9 fluorescence [6].
The membrane permeabilization effect of roemerine is accompanied by morphological changes in bacterial cells. Transmission electron microscopy revealed obvious cell wall bulges and separation from the cell membrane in Staphylococcus aureus treated with roemerine [6]. These ultrastructural changes indicate severe membrane damage that ultimately leads to bacterial death.
Cytoplasmic Membrane Depolarization
Roemerine causes significant cytoplasmic membrane depolarization in Gram-positive bacteria, as demonstrated by dis-C3-(5) fluorescence studies [6]. The compound releases dis-C3-(5) in a concentration-dependent manner, with maximum fluorescence intensities of 383.1 and 566.5 arbitrary units achieved by 64 and 128 μg/mL roemerine treatment, respectively, after 90 minutes [6].
The membrane depolarization effect correlates inversely with bacterial viability, indicating that membrane integrity disruption is a primary mechanism of antimicrobial action [6]. This mechanism is particularly effective against methicillin-resistant Staphylococcus aureus strains, suggesting that roemerine may overcome resistance mechanisms that affect other antimicrobial agents.
Efficacy Against Methicillin-Resistant Staphylococcus aureus
Roemerine demonstrates similar antimicrobial activity against methicillin-resistant and methicillin-susceptible Staphylococcus aureus strains [6]. The compound exhibits minimum inhibitory concentrations ranging from 16 to 32 μg/mL against various methicillin-resistant Staphylococcus aureus strains, with minimum bactericidal concentrations typically one- to two-fold higher than the minimum inhibitory concentrations [6].
In vivo studies using a septicemic BALB/c mouse model infected with methicillin-resistant Staphylococcus aureus demonstrated that roemerine at 20 mg/kg significantly improved survival rates to 58.3% compared to 8.3% in the control group [6]. The treatment also significantly reduced bacterial loads in liver, kidney, heart, and blood tissues, confirming the compound's therapeutic efficacy against systemic infections.
Table 3: Antimicrobial Activity Against Various Pathogens
Microorganism | MIC50 (mg/L) | MIC80 (mg/L) | Mechanism |
---|---|---|---|
Candida albicans SC5314 | 128 | 256 | Biofilm inhibition, cAMP pathway modulation |
Candida glabrata 8535 | 32 | 64 | Membrane permeabilization |
Candida krusei 4996 | 16 | 32 | Membrane permeabilization |
Candida tropicalis 8915 | 32 | 64 | Membrane permeabilization |
Candida parapsilosis 90018 | 16 | 32 | Membrane permeabilization |
Aspergillus fumigatus 7544 | 16 | 32 | Membrane permeabilization |
Staphylococcus aureus ATCC 25913 | 32 | 64 | Membrane permeabilization |
MRSA (various strains) | 16-32 | 32-64 | Membrane permeabilization |
Escherichia coli TB1 | Not specified | Not specified | Carbohydrate transport disruption |
Table 4: Membrane Permeabilization Effects
Concentration (μg/mL) | Live Bacteria Percentage | Dead Bacteria Percentage | Membrane Depolarization | Fluorescence Intensity |
---|---|---|---|---|
32 | ~75% | ~25% | Moderate | 200-300 AU |
64 | ~50% | ~50% | Significant | 300-450 AU |
128 | ~25% | ~75% | High | 450-600 AU |
0 (Control) | ~95% | ~5% | None | 100-150 AU |
Combination Therapy Potential
Roemerine demonstrates potential for synergistic interactions with conventional antibiotics, particularly in the context of multidrug-resistant bacterial infections. The compound's unique mechanism of action through membrane permeabilization may complement the activity of antibiotics that target intracellular processes, potentially enhancing their effectiveness against resistant strains.
The membrane-permeabilizing activity of roemerine may facilitate the entry of other antimicrobial agents into bacterial cells, thereby potentiating their effects. This mechanism is particularly relevant for antibiotics that have limited penetration through bacterial cell membranes or are subject to efflux pump-mediated resistance.
Resistance Circumvention Strategies
Roemerine's activity against methicillin-resistant Staphylococcus aureus suggests that the compound may circumvent common resistance mechanisms affecting β-lactam antibiotics [6]. The membrane permeabilization mechanism differs from the targets of most conventional antibiotics, making it less likely to be affected by existing resistance mechanisms.
The compound's effectiveness against various antibiotic-resistant bacterial strains positions it as a potential component of combination therapy regimens designed to overcome multidrug resistance. The ability to maintain activity against resistant strains while demonstrating low toxicity to normal cells makes roemerine an attractive candidate for further development as an antimicrobial agent.
Biofilm Disruption Activity
Roemerine exhibits significant anti-biofilm activity against Candida albicans, inhibiting biofilm formation at concentrations as low as 1 μg/mL [7]. The compound affects biofilm-specific gene expression, upregulating YWP1, SAP5, SAP6, HWP1, and ECE1 genes while downregulating EFG1 gene expression [7] [8]. This biofilm disruption activity is mediated through the cyclic adenosine monophosphate signaling pathway, representing a novel mechanism for combating biofilm-associated infections.
The anti-biofilm properties of roemerine are particularly significant given the clinical challenges associated with biofilm-forming pathogens. Biofilms provide enhanced resistance to antimicrobial agents and host immune responses, making infections difficult to treat. Roemerine's ability to disrupt biofilm formation and interfere with biofilm-specific processes may provide therapeutic advantages in treating chronic and recurrent infections.